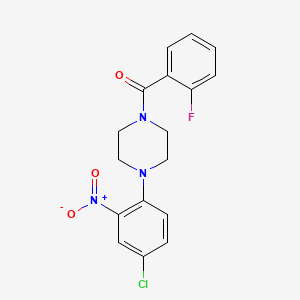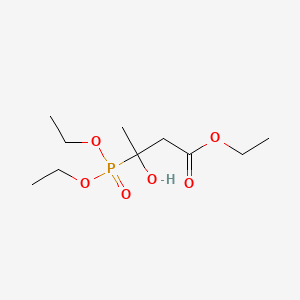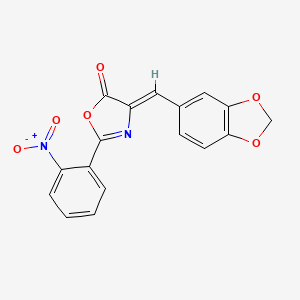
1-(4-chloro-2-nitrophenyl)-4-(2-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2-nitrophenyl)-4-(2-fluorobenzoyl)piperazine, commonly known as CNF-1010, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNF-1010 is a piperazine derivative that has shown promising results in preclinical studies for the treatment of various disorders, including anxiety, depression, and neuropathic pain.
Mécanisme D'action
The exact mechanism of action of CNF-1010 is not fully understood. However, studies have suggested that CNF-1010 acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. CNF-1010 has also been shown to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
CNF-1010 has been shown to have various biochemical and physiological effects. Studies have shown that CNF-1010 increases the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. CNF-1010 has also been shown to decrease the levels of glutamate in the brain, which is a neurotransmitter involved in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CNF-1010 in lab experiments is its high potency and selectivity for the 5-HT1A receptor. CNF-1010 has also been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using CNF-1010 in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on CNF-1010. One direction is to further investigate its potential therapeutic applications in various disorders, including anxiety, depression, and neuropathic pain. Another direction is to investigate its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CNF-1010 and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of CNF-1010 involves the reaction of 4-chloro-2-nitroaniline with 2-fluorobenzoyl chloride in the presence of triethylamine, followed by the reaction with piperazine in the presence of potassium carbonate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
CNF-1010 has shown potential therapeutic applications in various preclinical studies. Studies have shown that CNF-1010 has anxiolytic and antidepressant effects in animal models of anxiety and depression. CNF-1010 has also been shown to have antinociceptive effects in animal models of neuropathic pain. Additionally, CNF-1010 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-12-5-6-15(16(11-12)22(24)25)20-7-9-21(10-8-20)17(23)13-3-1-2-4-14(13)19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJDCIHOVSSOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5000379.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5000403.png)
![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)

![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)
![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)
![N-butyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5000447.png)
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)
![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)